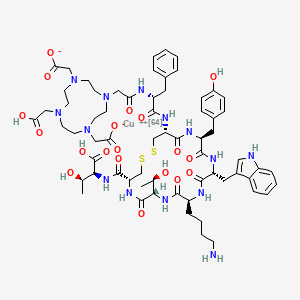
Detectnet
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 氧化铜多肽类药物 Cu-64 的合成涉及用铜-64 与生长抑素类似物(通常是多肽类药物)进行螯合。该过程包括以下步骤:
螯合反应: 生长抑素类似物在螯合剂(如 DOTA(1,4,7,10-四氮杂环十二烷-1,4,7,10-四乙酸))存在下与铜-64 反应。
反应条件: 反应通常在略微酸性的水溶液(pH 值约为 5)中,在升高的温度(约 95°C)下进行,时间较短(约 30 分钟)。
工业生产方法: 氧化铜多肽类药物 Cu-64 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
放射性标记: 生长抑素类似物用铜-64 进行大规模放射性标记。
纯化: 使用高效液相色谱 (HPLC) 等技术对放射性标记化合物进行纯化,以确保高纯度和比活度。
质量控制: 严格的质量控制措施,以确保最终产品的安全性和有效性。
化学反应分析
反应类型: 氧化铜多肽类药物 Cu-64 主要进行螯合反应。主要反应包括:
螯合: 铜-64 通过螯合剂与生长抑素类似物结合。
稳定性反应: 螯合配合物在生理条件下的稳定性。
常用试剂和条件:
螯合剂: DOTA 或类似的螯合剂。
反应条件: 水溶液,略微酸性的 pH 值,升高的温度。
形成的主要产物: 形成的主要产物是氧化铜多肽类药物 Cu-64 配合物,该配合物稳定,适用于 PET 成像。
科学研究应用
氧化铜多肽类药物 Cu-64 有多种科学研究应用,包括:
医学成像: 用于 PET 成像检测生长抑素受体阳性神经内分泌肿瘤.
癌症研究: 通过提供肿瘤定位和受体表达的详细影像,有助于神经内分泌肿瘤的研究。
药代动力学: 用于研究生长抑素类似物的药代动力学和生物分布。
放射性药物开发: 帮助开发用于诊断和治疗目的的新型放射性药物。
作用机制
氧化铜多肽类药物 Cu-64 通过与生长抑素受体(特别是 2 型受体 (SSTR2))结合发挥作用,这些受体在恶性神经内分泌细胞中通常过度表达 . 放射性核素在肿瘤部位的积累可以进行 PET 成像,提供肿瘤位置和范围的详细图像 .
类似化合物:
镓 Ga 68 多肽类药物: 另一种用于 PET 成像的生长抑素类似物。
铟 In 111 戊肽类药物: 用于单光子发射计算机断层扫描 (SPECT) 成像。
比较:
氧化铜多肽类药物 Cu-64: 与镓 Ga 68 多肽类药物相比,半衰期更长,允许更灵活的成像时间安排.
氧化铜多肽类药物 Cu-64: 与用于 SPECT 的铟 In 111 戊肽类药物相比,在 PET 成像中提供更好的空间分辨率.
氧化铜多肽类药物 Cu-64 由于其更长的半衰期和改进的成像能力而脱颖而出,使其成为诊断和研究神经内分泌肿瘤的宝贵工具。
相似化合物的比较
Gallium Ga 68 dotatate: Another somatostatin analog used in PET imaging.
Indium In 111 pentetreotide: Used in single-photon emission computed tomography (SPECT) imaging.
Comparison:
Copper oxodotreotide Cu-64: has a longer half-life compared to Gallium Ga 68 dotatate, allowing for more flexible imaging schedules.
Copper oxodotreotide Cu-64: provides better spatial resolution in PET imaging compared to Indium In 111 pentetreotide used in SPECT.
Copper oxodotreotide Cu-64 stands out due to its longer half-life and improved imaging capabilities, making it a valuable tool in the diagnosis and research of neuroendocrine tumors.
属性
Key on ui mechanism of action |
The main target of the positron-emitting Copper Cu 64 dotatate is somatostatin receptor type 2 (SSTR2). SSTR2 is frequently overexpressed in malignant neuroendocrine cells; therefore, accumulation of the radionuclide at the site permits PET imaging to occur. |
|---|---|
CAS 编号 |
1426155-87-4 |
分子式 |
C65H88CuN14O19S2 |
分子量 |
1497.5 g/mol |
IUPAC 名称 |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;copper-64(2+) |
InChI |
InChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0 |
InChI 键 |
IJRLLVFQGCCPPI-NVGRTJHCSA-L |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[64Cu+2] |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



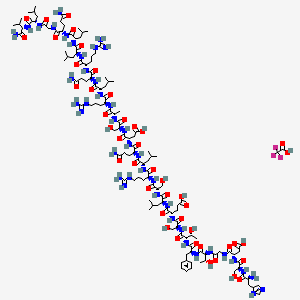
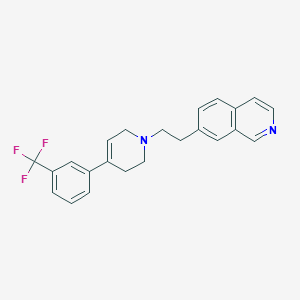
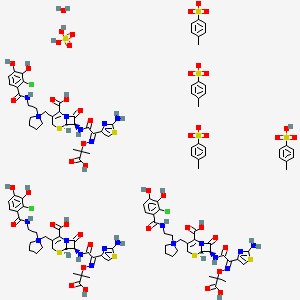


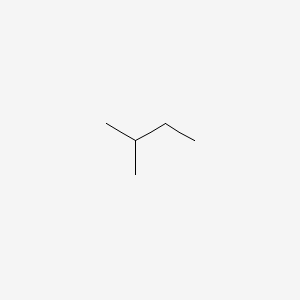



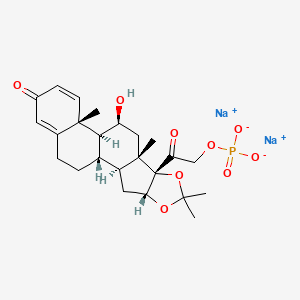
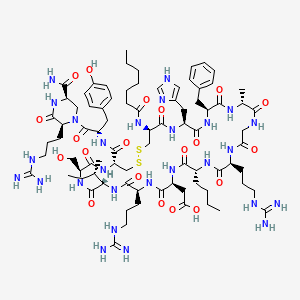
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)
